N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Overview
Description
N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a cyclopentyl ring, an ethoxy group, a pyridinyl group, and a pyrazolyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Attachment of the pyridinyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinyl group to the pyrazole ring.
Formation of the acetamide linkage: This can be done by reacting an amine with an acyl chloride or anhydride.
Introduction of the cyclopentyl and ethoxy groups: These groups can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl or pyrazolyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-ethoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide: can be compared with other acetamide derivatives, pyrazole-containing compounds, or pyridine-containing compounds.
Unique Features: The combination of the cyclopentyl, ethoxy, pyridinyl, and pyrazolyl groups in a single molecule might confer unique biological activities or chemical properties.
Highlighting Uniqueness
The uniqueness of this compound lies in its complex structure and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-cyclopentyl-2-ethoxy-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-2-25-15-19(24)23(17-5-3-4-6-17)14-13-22-12-9-18(21-22)16-7-10-20-11-8-16/h7-12,17H,2-6,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVVYRBOPKRHQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N(CCN1C=CC(=N1)C2=CC=NC=C2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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